

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Nitrobenzylamine**

Cat. No.: **B181301**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-nitrobenzylamine** and its hydrochloride salt. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

4-Nitrobenzylamine is a versatile organic compound utilized as an intermediate in the synthesis of various molecules and in the functionalization of materials. A thorough understanding of its physicochemical properties is crucial for its effective application and for predicting its behavior in various chemical and biological systems.

Data Presentation

The quantitative physicochemical data for **4-nitrobenzylamine** and its hydrochloride salt are summarized in the tables below. These values have been compiled from various chemical suppliers and databases. It is important to note that some parameters, such as boiling point and pKa, are often predicted values and should be confirmed experimentally for critical applications.

Table 1: Physicochemical Properties of **4-Nitrobenzylamine** (Free Base)

Property	Value	Source(s)
CAS Number	7409-30-5	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1] [2]
Molecular Weight	152.15 g/mol	[1] [2]
Melting Point	117-119 °C	[3]
Boiling Point	298 °C (Predicted)	[3]
pKa	8.36 ± 0.10 (Predicted)	[1] [3]
logP	2.277 (Predicted)	[3]
Appearance	Light brown crystalline solid	[4]

Table 2: Physicochemical Properties of **4-Nitrobenzylamine Hydrochloride**

Property	Value	Source(s)
CAS Number	18600-42-5	[5] [6]
Molecular Formula	C ₇ H ₉ CIN ₂ O ₂	[5] [7]
Molecular Weight	188.61 g/mol	[7]
Melting Point	~265 °C (decomposes)	[5]
Solubility	Water: Soluble (25 mg/mL) Methanol:Glacial Acetic Acid (1:1): Soluble (25 mg/mL) Acetic Acid: Soluble (50 mg/mL) DMF: Soluble	
Appearance	White to light yellow powder/crystal	[5] [8]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **4-nitrobenzylamine**.

Melting Point Determination

The melting point is a critical indicator of purity. For **4-nitrobenzylamine**, it is important to distinguish between the free base and the hydrochloride salt, as their melting points differ significantly.

Methodology:

- Sample Preparation: A small amount of finely powdered **4-nitrobenzylamine** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rate of 10-20 °C/min initially.
 - The heating rate is slowed to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
 - The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
- Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

pKa Determination

The pKa value provides insight into the basicity of the amine group in **4-nitrobenzylamine**, which is crucial for understanding its behavior in acidic or basic environments and for developing salt forms.

Methodology: Potentiometric Titration

- Sample Preparation: A solution of **4-nitrobenzylamine** of known concentration (e.g., 0.01 M) is prepared in deionized water or a suitable co-solvent if solubility is limited.
- Apparatus: A calibrated pH meter with a suitable electrode and a burette are required.
- Procedure:
 - The **4-nitrobenzylamine** solution is placed in a beaker with a magnetic stirrer.
 - A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small increments from the burette.
 - The pH of the solution is recorded after each addition of the titrant.
 - The titration is continued until the pH change becomes negligible after passing the equivalence point.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination

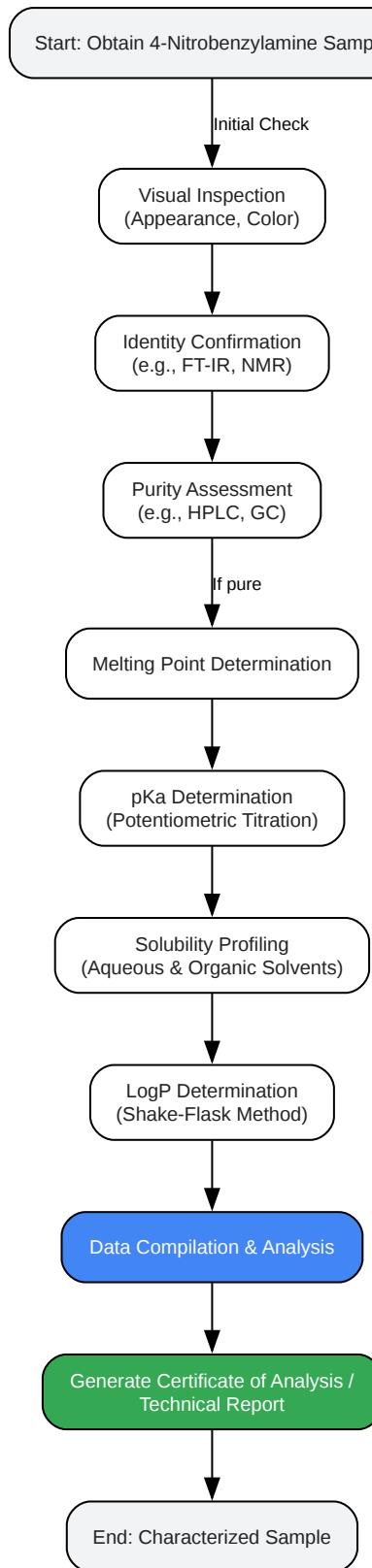
Solubility is a key parameter for formulation development and for designing reaction and purification conditions.

Methodology: Shake-Flask Method

- Sample Preparation: An excess amount of solid **4-nitrobenzylamine** is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.
- Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - The suspension is allowed to settle, or it is filtered/centrifuged to remove the undissolved solid.

- The concentration of **4-nitrobenzylamine** in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination


The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

- Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
- Sample Preparation: A known amount of **4-nitrobenzylamine** is dissolved in either the water-saturated octanol or the octanol-saturated water.
- Partitioning: A known volume of the prepared solution is mixed with a known volume of the other phase in a sealed container. The mixture is gently agitated for a set period to allow for partitioning between the two phases.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
- Concentration Measurement: The concentration of **4-nitrobenzylamine** in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm (base 10) of P.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a newly synthesized or procured batch of **4-nitrobenzylamine**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-nitrobenzylamine CAS#: 7409-30-5 [m.chemicalbook.com]
- 2. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-nitrobenzylamine | lookchem [lookchem.com]
- 4. 4-nitrobenzylammonium HCL [chembk.com]
- 5. 4-Nitrobenzylamine hydrochloride | 18600-42-5 [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 4-Nitrobenzylamine hydrochloride | C7H9ClN2O2 | CID 11252467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitrobenzylamine hydrochloride | 18600-42-5 [amp.chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181301#physicochemical-properties-of-4-nitrobenzylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com